1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids in the presence of a palladium catalyst.
Attachment of Indole Moieties: The phenyl-indole units can be attached to the biphenyl core through a series of nucleophilic substitution reactions. This often involves the use of indole derivatives and appropriate leaving groups under basic conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through additional substitution or coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole moieties, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s indole moieties make it a candidate for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives are known for their anticancer, antiviral, and anti-inflammatory properties. This compound may be explored for potential therapeutic applications.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes. The biphenyl core provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar compounds to 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) include other indole derivatives, such as:
1-Phenyl-1H-indole: A simpler indole derivative with one phenyl group.
2-Phenyl-1H-indole: Another indole derivative with the phenyl group at a different position.
Biphenyl derivatives: Compounds with a biphenyl core but different substituents.
The uniqueness of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) lies in its combination of a biphenyl core with two phenyl-indole moieties, providing a distinct structure with potential for diverse applications.
Properties
CAS No. |
156411-52-8 |
---|---|
Molecular Formula |
C40H28N2 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-phenyl-1-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]indole |
InChI |
InChI=1S/C40H28N2/c1-3-11-31(12-4-1)39-27-33-15-7-9-17-37(33)41(39)35-23-19-29(20-24-35)30-21-25-36(26-22-30)42-38-18-10-8-16-34(38)28-40(42)32-13-5-2-6-14-32/h1-28H |
InChI Key |
IEXWULIEYFLCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C=C6C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.